2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Catalog No.
S1894473
CAS No.
903-19-5
M.F
C22H38O2
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

CAS Number

903-19-5

Product Name

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

IUPAC Name

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3

InChI Key

CLDZVCMRASJQFO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O

The exact mass of the compound 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is a sterically hindered phenolic antioxidant. Unlike unsubstituted hydroquinone or its more common analog 2,5-di-tert-butylhydroquinone (DTBHQ), this compound features two large 1,1,3,3-tetramethylbutyl (tert-octyl) side chains. These bulky, lipophilic groups are specifically engineered to enhance solubility in organic media, improve compatibility with polymer matrices, and modify thermal properties, making it a specialized choice for applications where generic antioxidants are inadequate. [1]

Replacing 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone with seemingly similar compounds like unsubstituted hydroquinone (HQ) or 2,5-di-tert-butylhydroquinone (DTBHQ) often leads to process or performance failure. The specific size and structure of the tert-octyl groups are critical determinants of its solubility, melting point, and molecular interactions. Substituting with HQ would drastically reduce solubility in non-polar systems and increase volatility. While DTBHQ is a closer analog, its significantly different melting point and lower solubility impartation to derived polymers demonstrate that even minor changes to the alkyl chain can fundamentally alter material properties and end-use performance, making direct substitution unreliable for optimized systems. [REFS-1, REFS-2]

Superior Imparted Solubility for Polymer Synthesis and Formulation

When used as a monomer in the synthesis of a polyether ether ketone (PEEK) derivative, 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone yields a final polymer that is soluble in common industrial solvents including acetone, tetrahydrofuran (THF), and dichloromethane. In a direct comparison, the same PEEK derivative synthesized with the smaller analog, 2,5-di-tert-butylhydroquinone (DTBHQ), resulted in a polymer with poor solubility in both acetone and THF, limiting its processability. [1]

Evidence DimensionSolubility of Resulting PEEK Polymer
Target Compound DataSoluble in acetone, tetrahydrofuran, and dichloromethane
Comparator Or BaselinePolymer derived from 2,5-di-tert-butylhydroquinone (DTBHQ) was 'not good' (poorly soluble) in acetone and tetrahydrofuran
Quantified DifferenceQualitatively high vs. poor solubility, enabling processing in common solvents.
ConditionsStep-growth polymerization of a PEEK derivative with different hydroquinone monomers.

This improved solubility is critical for solution-based processing, casting, and formulation of advanced polymers, enabling applications not feasible with the less-soluble DTBHQ-derived alternative.

Distinct Thermal Profile for Process Control and Melt Blending

This compound possesses a significantly lower melting point (reported as 130-133°C) compared to its close structural analog, 2,5-di-tert-butylhydroquinone (DTBHQ), which melts at a much higher temperature of 216-218°C. [REFS-1, REFS-2]

Evidence DimensionMelting Point
Target Compound Data130 - 133 °C
Comparator Or Baseline2,5-di-tert-butylhydroquinone (DTBHQ): 216 - 218 °C
Quantified Difference~85 °C lower melting point
ConditionsStandard melting point determination (literature values).

The substantially lower melting point allows for easier and more energy-efficient incorporation into polymer melts and other formulations at lower processing temperatures, preventing thermal degradation of other sensitive components.

Potent and Specific Bioactivity Not Present in Simpler Analogs

In a direct comparison of antimicrobial activity against *Staphylococcus aureus*, 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone showed potent activity with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL. In contrast, the parent compound, hydroquinone, and the analog 2,5-di-tert-butylhydroquinone (DTBHQ) were largely inactive, with MICs greater than 400 µg/mL and greater than or equal to 200 µg/mL, respectively. [1]

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. S. aureus
Target Compound Data5 µg/mL
Comparator Or BaselineHydroquinone (HQ): >400 µg/mL; 2,5-di-tert-butylhydroquinone (DTBHQ): ≥200 µg/mL
Quantified DifferenceAt least 40-fold to 80-fold more potent than its closest analogs.
ConditionsStandard MIC assay against Staphylococcus aureus.

This demonstrates that the specific tert-octyl side chains confer unique and potent biological activity, justifying its selection in high-performance antimicrobial material development where simpler, cheaper analogs are ineffective.

Precursor for Soluble High-Performance Polymers

For the synthesis of specialty polymers like PEEK derivatives that require solution-based processing, film casting, or membrane formation. Its ability to confer solubility to the polymer backbone where analogs like DTBHQ fail is a decisive advantage. [1]

Stabilizer for Low-Temperature Polymer and Elastomer Processing

As an antioxidant in polymer or elastomer systems processed at moderate temperatures. Its lower melting point compared to DTBHQ facilitates homogenous dispersion into the matrix without requiring excessively high temperatures that could degrade other additives or the polymer itself.

Development of High-Efficacy Antimicrobial Materials

As the active component in developing antimicrobial plastics, coatings, or composites. Its potent, specific activity against bacteria like *S. aureus* at low concentrations makes it a prime candidate where common phenolics like hydroquinone or DTBHQ show no useful effect. [2]

XLogP3

8

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 9 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

63123-15-9
903-19-5

Wikipedia

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing
1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-: ACTIVE
1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-: INACTIVE

Dates

Last modified: 08-16-2023

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